1-isopropyl-1H-benzimidazole-2-sulfonic acid
CAS No.: 378764-49-9
Cat. No.: VC21406686
Molecular Formula: C10H12N2O3S
Molecular Weight: 240.28g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 378764-49-9 |
---|---|
Molecular Formula | C10H12N2O3S |
Molecular Weight | 240.28g/mol |
IUPAC Name | 1-propan-2-ylbenzimidazole-2-sulfonic acid |
Standard InChI | InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |
Standard InChI Key | ZSZNPVDVEUJQJS-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-] |
SMILES | CC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |
Canonical SMILES | CC(C)[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-] |
Introduction
Chemical Properties
Structural Characteristics
1-Isopropyl-1H-benzimidazole-2-sulfonic acid features a benzimidazole core with an isopropyl group attached to the nitrogen at position 1 and a sulfonic acid group at position 2 . The benzimidazole scaffold consists of a benzene ring fused with an imidazole ring, creating a bicyclic aromatic heterocyclic structure. The isopropyl group contributes to the lipophilicity of the molecule, while the sulfonic acid group introduces acidic properties and enhances water solubility.
Physical Properties
The compound has a molecular formula of C₁₀H₁₂N₂O₃S and a molecular weight of 240.28 g/mol . It appears as a solid at room temperature and exhibits characteristic acidic properties due to the presence of the sulfonic acid group.
Table 1: Physical Properties of 1-Isopropyl-1H-Benzimidazole-2-Sulfonic Acid
Nomenclature and Identifiers
The compound is known by several names and identifiers in scientific literature and databases, facilitating its identification and retrieval in various chemical repositories .
Table 2: Nomenclature and Identifiers of 1-Isopropyl-1H-Benzimidazole-2-Sulfonic Acid
Synthesis and Production
Synthetic Routes
The synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid typically involves a methodical two-step process. The first step includes the formation of the benzimidazole core, followed by functionalization to introduce the isopropyl and sulfonic acid groups.
A common synthetic approach involves:
-
Formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under appropriate conditions .
-
N-alkylation with isopropyl halide to introduce the isopropyl group at position 1, typically conducted in the presence of a base such as potassium carbonate.
-
Sulfonation at position 2 to introduce the sulfonic acid group, which provides the compound with its characteristic acidic properties.
Industrial Production Methods
Industrial production methods for 1-isopropyl-1H-benzimidazole-2-sulfonic acid often involve optimization of the synthetic routes to enhance yield and purity. These optimizations may include:
-
Temperature and pressure adjustments to maximize reaction efficiency.
-
Use of catalysts to improve reaction rates and selectivity.
-
Solvent selection for optimal reaction conditions and environmental considerations.
-
Purification techniques such as recrystallization or chromatography to achieve high purity products suitable for research or pharmaceutical applications.
Biological Activities and Applications
Pharmacological Properties
1-Isopropyl-1H-benzimidazole-2-sulfonic acid has been studied for various pharmacological properties. Of particular interest is its potential as a glutamate racemase inhibitor. Glutamate racemase is an enzyme involved in bacterial cell wall biosynthesis, making inhibitors of this enzyme potential antibacterial agents.
The compound's benzimidazole scaffold is known for its diverse biological activities, which may include:
-
Antimicrobial properties against various bacterial strains.
-
Anti-inflammatory effects through modulation of inflammatory pathways.
-
Antiviral activities against select viral pathogens.
-
Enzyme inhibition properties that may be leveraged for therapeutic applications.
Research Findings and Future Directions
Recent Studies
Recent research has highlighted the potential of benzimidazole derivatives, including 1-isopropyl-1H-benzimidazole-2-sulfonic acid, in various therapeutic applications. Studies focusing on glutamate racemase inhibition suggest a promising avenue for developing novel antibacterial agents that target bacterial cell wall synthesis.
The most recent update to the compound's data in PubChem occurred on March 1, 2025, indicating ongoing research interest in this compound .
Comparison with Related Compounds
Structural Analogs
1-Isopropyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives to understand structure-activity relationships and potential optimization strategies. Structural modifications that can influence activity include:
-
Variations in the N-substituent (alternatives to the isopropyl group).
-
Different functional groups at position 2 (alternatives to the sulfonic acid group).
-
Substitutions on the benzene ring portion to modulate electronic and steric properties.
-
Modifications to the imidazole ring that may affect binding properties and stability.
Table 3: Comparison of 1-Isopropyl-1H-Benzimidazole-2-Sulfonic Acid with Related Compounds
Compound | Structural Difference | Potential Impact on Activity | Reference |
---|---|---|---|
1-Methyl-1H-benzimidazole-2-sulfonic acid | Smaller N-substituent | May affect lipophilicity and binding interactions | |
1-Isopropyl-1H-benzimidazole-2-carboxylic acid | Carboxylic acid instead of sulfonic acid at position 2 | Different acidic strength and hydrogen bonding capabilities | |
2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole | Additional functional groups and substituents | Different reactivity profile and biological targeting | |
1-Isopropyl-5-substituted-1H-benzimidazole-2-sulfonic acid | Additional substituents on the benzene ring | May introduce new binding interactions or steric effects |
Functional Comparisons
From a functional perspective, 1-isopropyl-1H-benzimidazole-2-sulfonic acid shares similarities with:
-
Other sulfonic acid-containing heterocycles, which may have similar acid-base properties and binding characteristics.
-
Alternative glutamate racemase inhibitors, which may have comparable antibacterial activity through similar mechanisms.
-
Other benzimidazole-based therapeutic agents, which may share certain pharmacological properties and synthetic approaches .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume